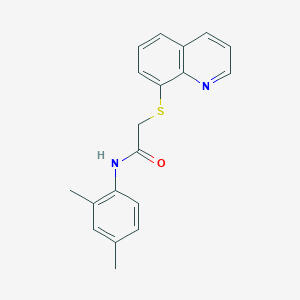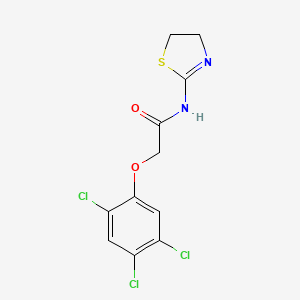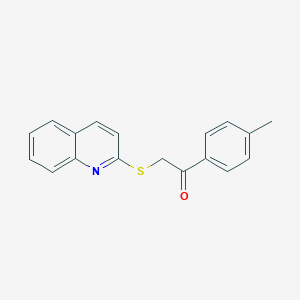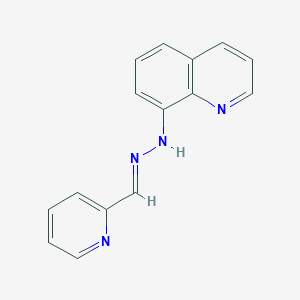![molecular formula C18H21NO4S B5767454 methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate, also known as MIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIIB has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用机制
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate exerts its biological effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound has been shown to selectively inhibit the activity of VGSCs, leading to a decrease in the excitability of cells and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of VGSCs by this compound has several biochemical and physiological effects. This compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and inflammation. In addition, this compound has been found to decrease the expression of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to reduce the excitability of neurons and muscle cells, leading to a decrease in action potential firing and muscle contraction.
实验室实验的优点和局限性
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has several advantages for laboratory experiments, including its selectivity for VGSCs, its ability to modulate the activity of ion channels, and its potential for drug discovery. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
未来方向
There are several future directions for the use of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. This compound may also have potential applications in cancer research, as it has been shown to exhibit anti-tumor activity. In addition, further studies are needed to explore the potential anti-inflammatory properties of this compound and its effects on other ion channels and neurotransmitter systems. Overall, this compound has significant potential for further research and development in various fields.
合成方法
The synthesis of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization, yielding this compound as a white crystalline solid with a melting point of 160-162°C.
科学研究应用
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to modulate the activity of ion channels, making it a promising candidate for the treatment of neurological disorders such as epilepsy and pain. This compound has also been identified as a potential lead compound for the development of new drugs due to its unique structure and pharmacological properties.
属性
IUPAC Name |
methyl 2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)12-14-8-10-15(11-9-14)24(21,22)19-17-7-5-4-6-16(17)18(20)23-3/h4-11,13,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPJGHSZOMHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)



![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)

![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)


![N'-[1-(4-nitrophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B5767476.png)